molecular formula C17H11F3N2O4 B2617812 3-[(E)-1-nitro-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one CAS No. 320420-39-1

3-[(E)-1-nitro-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B2617812
CAS No.: 320420-39-1
M. Wt: 364.28
InChI Key: OZCQOZYXSOINRI-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

3-[(E)-1-nitro-2-[3-(trifluoromethyl)anilino]ethenyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O4/c18-17(19,20)10-4-3-5-11(8-10)21-9-14(22(24)25)15-12-6-1-2-7-13(12)16(23)26-15/h1-9,15,21H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCQOZYXSOINRI-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)C(=CNC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(OC2=O)/C(=C\NC3=CC=CC(=C3)C(F)(F)F)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-1-nitro-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3-(trifluoromethyl)aniline with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to a nitroalkene formation reaction, followed by cyclization to yield the final benzofuran product. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-1-nitro-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane, ethanol, and acetonitrile are frequently used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Medicinal Chemistry

The primary applications of this compound are in the realm of medicinal chemistry , particularly due to its biological activities:

  • Anticancer Activity : The presence of the nitro group is known to enhance cytotoxicity against various cancer cell lines. Research indicates that similar compounds exhibit promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The trifluoromethyl group can improve the compound's pharmacokinetic properties, making it a candidate for further development as an anticancer agent.
  • Anti-inflammatory Properties : Compounds with similar structures have shown potential in reducing inflammation. This is particularly relevant for conditions such as arthritis and other inflammatory diseases, where modulation of inflammatory pathways can lead to therapeutic benefits.
  • Antimicrobial and Antifungal Activities : The benzofuran derivatives have been documented for their antimicrobial properties, suggesting that this compound may possess similar capabilities. This could lead to applications in treating infections caused by resistant bacterial strains or fungal pathogens.

Synthetic Chemistry

The synthesis of 3-[(E)-1-nitro-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one can be approached through various methodologies:

  • Electrophilic Aromatic Substitution : The benzofuran moiety allows for further functionalization through electrophilic aromatic substitution reactions. This enables the introduction of additional substituents that can modify the biological activity of the compound.
  • Reduction Reactions : The nitro group can be reduced to form amines, providing pathways for creating derivatives with altered biological properties. Such transformations are essential for developing targeted therapies based on structure-activity relationships (SAR) .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its application:

  • Molecular Docking Simulations : These computational studies help predict the binding affinity of the compound to various enzymes and receptors involved in disease processes. Such insights are valuable for optimizing lead compounds in drug development.
  • In Vitro Assays : Experimental studies assessing the efficacy and specificity of this compound against target proteins provide empirical data supporting its therapeutic potential. These studies often involve evaluating cell viability, apoptosis induction, and anti-inflammatory effects in cultured cell systems.

Case Studies

Several studies have explored the applications of compounds similar to this compound:

  • A study demonstrated that derivatives with a nitro group exhibited increased cytotoxicity against breast cancer cell lines when compared to their non-nitro counterparts. The mechanism involved apoptosis induction via mitochondrial pathways .
  • Another research effort focused on synthesizing and testing various benzofuran derivatives for their anti-inflammatory effects in animal models of arthritis. Results indicated significant reductions in inflammatory markers and joint swelling when treated with these compounds .

Mechanism of Action

The mechanism of action of 3-[(E)-1-nitro-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to specific proteins, altering their function and triggering a cascade of biochemical events.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 320420-39-1
  • Molecular Formula : C₁₇H₁₁F₃N₂O₄
  • Molecular Weight : 364.28 g/mol
  • Purity : ≥97% (as per commercial specifications) .

Structural Features :
The compound features a benzofuran-1-one core substituted with a nitrovinyl group and an aromatic amine moiety. The (E)-configuration of the nitroethenyl group ensures planar geometry, while the 3-(trifluoromethyl)phenyl substituent introduces strong electron-withdrawing effects and enhanced lipophilicity. This structural motif is common in pharmaceuticals and agrochemicals, where trifluoromethyl groups improve metabolic stability and binding affinity .

Table 1: Structural and Physicochemical Comparison
Compound Name / CAS Substituents on Aromatic Amine Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound (320420-39-1) 3-(Trifluoromethyl)phenyl C₁₇H₁₁F₃N₂O₄ 364.28 High lipophilicity; potential bioactive intermediate
3-[2-[(2,4-Dimethylphenyl)amino]-1-nitroethenyl]-1(3H)-isobenzofuranone (320420-47-1) 2,4-Dimethylphenyl C₁₉H₁₈N₂O₄ 349.33 Reduced electron-withdrawing effects; discontinued commercial availability
(3E)-3-(2-Methylpropylidene)-1,3-dihydro-2-benzofuran-1-one (56014-69-8) Isobutylidene (non-aromatic) C₁₂H₁₂O₂ 244.27 Simpler structure; limited bioactivity data
3-[(3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene-1,3-dihydro-2-benzofuran-1-one (337928-55-9) 3-Chloro-5-(trifluoromethyl)pyridinyl C₂₁H₁₂ClF₃N₂O₃ 432.78 Heterocyclic substituent; predicted high density (1.546 g/cm³) and boiling point (507.9°C)
Key Structural and Functional Differences

Substituent Effects :

  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound (320420-39-1) enhances stability and hydrophobic interactions compared to the dimethylphenyl variant (320420-47-1), which lacks strong electron-withdrawing capacity .
  • Heterocyclic Modifications : The pyridinyl-substituted analog (337928-55-9) introduces a chlorine atom and a trifluoromethyl group on a pyridine ring, likely improving target selectivity in enzyme inhibition but increasing molecular weight and complexity .

Physicochemical Properties :

  • Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to the isobutylidene derivative (56014-69-8), which has a smaller aliphatic substituent .
  • Thermal Stability : The pyridinyl analog (337928-55-9) exhibits a predicted boiling point of 507.9°C, significantly higher than the target compound, likely due to stronger intermolecular interactions from the heterocyclic ring .

Synthetic and Commercial Relevance: The dimethylphenyl variant (320420-47-1) has been discontinued commercially, suggesting lower utility in industrial applications compared to the trifluoromethyl-containing target compound .

Biological Activity

The compound 3-[(E)-1-nitro-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one is a complex organic molecule with significant potential in medicinal chemistry. Its structural features include a benzofuran core, a nitro group, and a trifluoromethyl-substituted phenyl moiety. These characteristics suggest a range of biological activities, particularly in the fields of oncology and anti-inflammatory research.

Structural Characteristics

The unique structural components of this compound contribute to its biological activity:

  • Nitro Group : Known for enhancing cytotoxicity against various cancer cell lines.
  • Benzofuran Moiety : Associated with antimicrobial and antifungal properties.
  • Trifluoromethyl Group : Influences pharmacokinetic properties, potentially improving bioavailability and selectivity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

Biological Activity Mechanism of Action References
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth
AntimicrobialDisrupts microbial cell walls; inhibits growth
Anti-inflammatoryModulates inflammatory pathways; reduces cytokine production

Anticancer Activity

In studies examining the anticancer properties of similar compounds, it was found that derivatives with nitro groups exhibited significant cytotoxic effects on various cancer cell lines. For instance, one study reported an IC50 value of 25.72 ± 3.95 μM for an analogous compound in MCF cell lines, indicating effective apoptosis induction when administered daily to tumor-bearing mice .

Antimicrobial Efficacy

Another investigation into the antimicrobial activity of benzofuran derivatives demonstrated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involved the disruption of bacterial cell wall synthesis, leading to cell lysis.

Research Findings

Recent advancements in synthetic methodologies have allowed for more efficient production of this compound and its derivatives. Molecular docking studies have shown promising binding affinities to various biological targets, including enzymes and receptors involved in disease processes .

Interaction Studies

Molecular docking simulations suggest that the compound's trifluoromethyl group enhances its interaction with target proteins, potentially increasing its efficacy as a therapeutic agent. In vitro assays further support these findings by demonstrating selective inhibition against specific enzymes involved in tumor progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.